molecular formula C12H12O3 B11789864 1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one

1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one

Cat. No.: B11789864
M. Wt: 204.22 g/mol
InChI Key: DTEBXHLHQBIYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxy group at the 5-position of the benzofuran ring and a methylpropanone group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the formylation of 5-hydroxybenzofuran derivatives, followed by subsequent reactions to introduce the methylpropanone group. The formylation can be carried out using the Duff reaction, which involves the reaction of 5-hydroxybenzofuran with hexamethylenetetramine (urotropine) in the presence of trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzofuran ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Hydroxybenzofuran-3-yl)-2-methylpropan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

1-(5-hydroxy-1-benzofuran-3-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H12O3/c1-7(2)12(14)10-6-15-11-4-3-8(13)5-9(10)11/h3-7,13H,1-2H3

InChI Key

DTEBXHLHQBIYQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=COC2=C1C=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.